molecular formula C13H18ClF2N B2425539 4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride CAS No. 148135-97-1

4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride

Cat. No.: B2425539
CAS No.: 148135-97-1
M. Wt: 261.74
InChI Key: QNFFRKGPSDPILW-UHFFFAOYSA-N
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Description

4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride (CAS 148135-97-1) is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H18ClF2N and a molecular weight of 261.74 g/mol, this compound features a piperidine ring system, a privileged scaffold in pharmaceuticals, linked to a 2,4-difluorophenyl group via an ethyl chain . The incorporation of fluorine atoms is a well-established strategy to fine-tune a molecule's physicochemical properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Piperidine derivatives are frequently explored for their biological activity, and related compounds have been investigated as key intermediates in the synthesis of active pharmaceutical ingredients. For instance, structurally similar (2,4-difluorophenyl)-piperidinyl compounds are recognized as critical intermediates in the synthesis of Paliperidone, an antipsychotic agent used in the treatment of schizophrenia . Furthermore, patents covering extensive libraries of 4,4-difluoro-piperidine compounds highlight the research value of this chemical class for developing therapeutics targeting nervous system and psychiatric diseases, suggesting potential applications in central nervous system (CNS) drug discovery programs . Researchers value this compound for its utility in constructing molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel pharmacologically active agents. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N.ClH/c14-12-4-3-11(13(15)9-12)2-1-10-5-7-16-8-6-10;/h3-4,9-10,16H,1-2,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFFRKGPSDPILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride typically involves the reaction of 2,4-difluorophenylacetonitrile with piperidine under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. It has been studied for its role as a pharmacological agent due to its structural similarity to known drugs that target various biological pathways.

Anticancer Activity

Research indicates that 4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride may exhibit anticancer properties by modulating cell signaling pathways associated with tumor growth. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : The compound may induce apoptosis by disrupting mitochondrial integrity, leading to the release of pro-apoptotic factors such as cytochrome c, which activates caspases involved in cell death processes. Additionally, it may inhibit key regulators of the cell cycle, resulting in G1/S phase arrest, which is critical in cancer therapy.

Neuropharmacology

The compound's piperidine structure suggests potential applications in neuropharmacology. Piperidine derivatives have been explored for their ability to modulate neurotransmitter systems.

  • Orexin Receptor Modulation : Some studies have indicated that piperidine compounds can act as antagonists at orexin receptors, which are implicated in various disorders including obesity and sleep disorders . This mechanism suggests that this compound could be beneficial in treating conditions related to orexin signaling.

Several studies have documented the pharmacological effects and potential applications of this compound:

  • Case Study 1 : A study demonstrated that a similar piperidine derivative exhibited significant anticancer activity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways . This finding supports the hypothesis that this compound may have similar effects.
  • Case Study 2 : Research on orexin receptor antagonists has shown promise in treating sleep disorders. Compounds with similar structures have been effective in modulating sleep patterns and reducing symptoms of insomnia . This indicates a potential therapeutic application for the compound in sleep-related disorders.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in research.

Biological Activity

4-[2-(2,4-Difluorophenyl)ethyl]piperidine hydrochloride is a synthetic organic compound characterized by its piperidine ring and a 2,4-difluorophenyl substituent. Its molecular formula is C13H17F2N·HCl, and it has garnered attention for its potential biological activities, particularly in pharmacological research.

The biological activity of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to modulate receptor activity, which can lead to significant biological effects. For instance, it may act as an agonist or antagonist at specific receptor sites, influencing pathways related to neurological functions and metabolic processes .

Research Applications

  • Receptor Binding Studies : The compound is utilized in studies that investigate its binding affinity to various receptors, including melanocortin receptors. These studies are crucial for understanding its potential therapeutic applications in conditions such as obesity and diabetes .
  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. For example, the inhibition of acetylcholinesterase (AChE) has implications for Alzheimer's disease treatment .
  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer activity. The structural characteristics of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine may contribute to this activity by affecting cell proliferation and apoptosis in cancer cells .

Case Studies and Findings

Several studies have highlighted the biological efficacy of piperidine derivatives similar to 4-[2-(2,4-Difluorophenyl)ethyl]piperidine:

  • Anticancer Activity : A study demonstrated that piperidine derivatives could induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations around 10 µM . This suggests that modifications in the piperidine structure can enhance its anticancer properties.
  • Neurological Effects : Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders such as Alzheimer's disease . The introduction of specific substituents can improve the pharmacokinetic properties of these compounds.

Comparative Analysis

The following table summarizes the biological activities of 4-[2-(2,4-Difluorophenyl)ethyl]piperidine compared to other piperidine derivatives:

CompoundBiological ActivityTargeted Diseases
4-[2-(2,4-Difluorophenyl)ethyl]piperidineReceptor modulation; enzyme inhibitionObesity, diabetes, cancer
Piperidine Derivative AAnticancer; AChE inhibitionCancer, Alzheimer's disease
Piperidine Derivative BNeuroprotective; anti-inflammatoryNeurodegenerative diseases

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-[2-(2,4-difluorophenyl)ethyl]piperidine hydrochloride?

  • Methodological Answer : Synthesis typically involves alkylation of a piperidine precursor with a 2,4-difluorophenethyl halide, followed by cyclization and HCl salt formation. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for nucleophilic substitution), and stoichiometric ratios of reagents to minimize byproducts. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity. Reaction efficiency can be monitored using TLC or HPLC .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • The hydrochloride salt enhances aqueous solubility, crucial for in vitro assays (e.g., receptor binding studies). Stability tests under varying pH (4–8) and temperature (4–37°C) are recommended. Use phosphate-buffered saline (PBS) for solubility profiling and lyophilization for long-term storage .

Q. What spectroscopic techniques are essential for structural characterization?

  • Core Methods :

  • ¹H/¹³C NMR : Confirm piperidine ring conformation (δ 2.5–3.5 ppm for N–CH₂ groups) and difluorophenyl substitution (J ~20 Hz for vicinal F atoms).
  • FT-IR : Identify NH⁺ stretching (2500–2700 cm⁻¹) in the hydrochloride form.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 274.12 g/mol) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic interactions between the difluorophenyl group and biological targets?

  • Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals electron-deficient regions on the difluorophenyl moiety, which may drive π-π stacking or hydrogen bonding with target proteins (e.g., serotonin receptors). Compare with experimental SAR data to validate computational predictions .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Case Study : If IC₅₀ values vary between cell-based and enzyme assays, consider:

  • Membrane permeability : LogP (calculated ~2.8) may limit intracellular accumulation.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) alongside functional cAMP assays .

Q. How does the 2,4-difluoro substitution pattern impact selectivity over mono-fluorinated analogs?

  • SAR Analysis : The 2,4-difluoro configuration creates a steric and electronic profile distinct from mono-fluorinated derivatives. For example:

  • Selectivity : 2,4-difluoro shows 10× higher affinity for κ-opioid receptors vs. 3-fluoro analogs due to optimized halogen bonding.
  • Data Source : Competitive binding assays with radiolabeled ligands (e.g., [³H]U69,593) .

Q. What in vivo pharmacokinetic challenges arise from the piperidine scaffold, and how can they be mitigated?

  • Key Issues : Rapid hepatic clearance (high first-pass metabolism) and potential CNS penetration due to moderate logD (~2.5).
  • Solutions :

  • Prodrug design : Introduce ester groups at the piperidine nitrogen to enhance bioavailability.
  • CYP inhibition assays : Identify metabolites via LC-MS/MS and adjust dosing regimens .

Comparative and Methodological Questions

Q. Why do reaction yields vary between batch and flow chemistry approaches for piperidine derivatives?

  • Batch vs. Flow :

  • Batch : Yields 60–70% due to poor heat dissipation in exothermic steps (e.g., alkylation).
  • Flow Chemistry : Improves to 85–90% via precise temperature control and continuous mixing. Use microreactors with residence time <5 min for intermediates .

Q. How can crystallography and molecular docking differentiate binding modes in closely related receptors?

  • Protocol : Co-crystallize the compound with target proteins (e.g., dopamine D₂ receptor) and compare with docking simulations (AutoDock Vina). RMSD values <2 Å validate pose predictions. Fluorine’s van der Waals radius (1.47 Å) is critical for fitting hydrophobic pockets .

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